molecular formula C9H16ClNO3 B13473115 Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride

Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride

Cat. No.: B13473115
M. Wt: 221.68 g/mol
InChI Key: KUFOENRWICGNRD-UHFFFAOYSA-N
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Description

Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride (CAS 2680541-86-8) is a specialized bicyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound belongs to the 2-azabicyclo[2.1.1]hexane family, a class of structures recognized as saturated bioisosteres of aromatic and heteroaromatic rings. These bridged scaffolds are valuable for designing novel pharmacologically active molecules because they can improve physicochemical properties, such as metabolic stability and solubility, while maintaining molecular geometry . The molecular formula is C9H16ClNO3 and it has a molecular weight of 221.68 g/mol . The structure features a carboxylate ester and a methoxymethyl group on a rigid bicyclic framework, making it a versatile synthetic intermediate or a potential core structure in the development of active pharmaceutical ingredients (APIs) . Research applications include its use as a key building block in the synthesis of more complex, three-dimensional structures for probing biological targets. It is particularly noted as a precursor in the synthesis of the first reported beta-isomer of 2,4-methanoproline, a constrained proline analog . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H16ClNO3

Molecular Weight

221.68 g/mol

IUPAC Name

methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO3.ClH/c1-12-6-8-3-9(4-8,10-5-8)7(11)13-2;/h10H,3-6H2,1-2H3;1H

InChI Key

KUFOENRWICGNRD-UHFFFAOYSA-N

Canonical SMILES

COCC12CC(C1)(NC2)C(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of photochemistry and other advanced synthetic techniques suggests that scalable production methods could be developed based on these principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Challenges

  • Bioactivity : Bicyclo[2.1.1]hexane derivatives show promise in CNS drug discovery due to blood-brain barrier penetration, but substituent position (e.g., 4 vs. 5) significantly affects target engagement .
  • Synthesis Complexity : The bridged-ring system requires multi-step synthesis, with yields sensitive to substituent steric effects (e.g., methoxymethyl vs. methoxycarbonyl) .

Biological Activity

Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of antimicrobial and antibacterial research. This article synthesizes available data regarding the compound's biological activity, including its structure, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₃ClN O₄
  • Molecular Weight : 195.65 g/mol
  • SMILES Notation : COCC12CC(C1)(OC2)C(=O)O
  • InChI Key : YESGDCIUOJLUAP-UHFFFAOYSA-N

The compound features a bicyclic structure that contributes to its unique biological properties, including its interaction with various biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of related compounds within the azabicyclo family, suggesting that this compound may exhibit similar properties. For instance, compounds with analogous structures have shown potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
Compound 7aE. coli<0.03125 μg/mL
Compound 7gA. baumannii1–4 μg/mL
Compound 7hS. aureus (MRSA)<0.25 μg/mL

These findings indicate a promising spectrum of activity that could be further explored for this compound .

The mechanism by which azabicyclo compounds exert their antibacterial effects often involves inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerases, which are crucial for DNA replication and transcription processes. This inhibition can lead to bacterial cell death through disruption of DNA supercoiling and relaxation mechanisms .

Study on Antibacterial Efficacy

A study published in 2023 investigated a series of azabicyclo compounds for their antibacterial properties against various strains of bacteria, including those resistant to conventional antibiotics. The results indicated that certain derivatives exhibited significant inhibitory effects with MIC values below clinically relevant thresholds .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with bacterial targets such as DNA gyrase and topoisomerases. These simulations suggest strong interactions that could translate into effective inhibition in vivo .

Q & A

(Basic) What are the key synthetic routes for preparing Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride, and how do reaction conditions influence yield and enantioselectivity?

Answer:
The synthesis typically involves intramolecular cyclopropanation of aldehyde precursors using Cu(I)/secondary amine cooperative catalysts, achieving enantioselectivity >90% ee . Alternative scalable methods include photochemical [2+2] cycloaddition of 1,5-dienes under UV irradiation (300–400 nm), yielding >85% purity . Key parameters:

  • Solvent polarity : THF improves reaction rates vs. DCM for sterically hindered substrates.
  • Temperature : Lower temperatures (-20°C) favor kinetic control, reducing byproduct formation.
  • Catalyst loading : 5–10 mol% Cu(I) optimizes cost and efficiency.
    Industrial-scale production uses batchwise reactors with controlled light intensity to maintain reproducibility .

(Basic) What spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and purity of this compound?

Answer:

  • ¹H/¹³C NMR : In DMSO-d6, the methoxymethyl group appears as a singlet at δ 3.24 ppm (¹H) and 56.8 ppm (¹³C). Bridgehead carbons resonate at 62.1 ppm (¹³C) .
  • HRMS (ESI+) : Confirms molecular ion [M+H]+ at m/z 207.0654 (Δ < 2 ppm).
  • HPLC : Reverse-phase C18 column with 0.1% TFA/ACN gradient (UV detection at 214 nm) achieves >98% purity.
  • TGA : Verifies thermal stability up to 150°C under N₂ .

(Advanced) How does the bicyclo[2.1.1]hexane core influence stereochemical outcomes in nucleophilic substitution reactions compared to larger bicyclic systems?

Answer:
The compact bicyclo[2.1.1]hexane framework enables stereoretentive substitutions via aziridinium intermediates, as observed in analogous systems. For example:

  • C-4 substitution proceeds with 85–92% retention due to neighboring group participation .
  • Steric hindrance at equatorial positions increases activation energy by 30% compared to axial approaches.
    Mechanistic insight : Transition states involve three-membered rings, contrasting with chair-like intermediates in bicyclo[2.2.1] systems. Kinetic studies show pseudo-first-order kinetics (k = 1.2 × 10⁻³ s⁻¹) in polar aprotic solvents .

(Advanced) How can structure-activity relationship (SAR) studies optimize neuropharmacological effects while minimizing off-target binding?

Answer:
SAR optimization strategies :

  • Methoxymethyl modifications : Mitsunobu reactions with pyridinol derivatives yield 65–72% substituted analogs.
  • In silico screening : Glide XP docking (scores > -8.5 kcal/mol) against dopamine D2/D3 receptors identifies high-affinity candidates.
  • In vivo validation : Microdialysis in rodent models confirms dopaminergic activity (DA release: 150% baseline).
    Key finding : Replacing methoxymethyl with azidomethyl reduces σ1 receptor affinity by 40% while retaining target engagement .

(Advanced) What experimental approaches resolve contradictions in reported enzyme inhibition potency across assay platforms?

Answer:
Cross-validation protocol :

Orthogonal assays : Fluorescence polarization vs. radiometric assays control for artifacts (e.g., IC50 discrepancies: 0.8–3.2 μM).

Standardized conditions : Pre-incubate with 1 mM NADPH (30 min, pH 7.4) to stabilize aromatase activity.

MD simulations : 50 ns trajectories identify critical interactions (e.g., π-π stacking with Phe221, ΔG = -9.2 kcal/mol).
Case study : Knockout CYP19A1 models show 80% loss of antitumor activity in MCF-7 xenografts, confirming target specificity .

(Advanced) How can researchers distinguish direct target engagement from metabolic effects in anticancer studies?

Answer:
Methodology :

  • Isotopic tracing : ¹⁴C-labeled compound tracks intracellular accumulation (target: >5 μM for efficacy).
  • CRISPR-Cas9 models : Compare wild-type vs. CYP19A1-/- cells to isolate target-dependent effects.
  • Metabolite profiling : HILIC-HRMS identifies 4-hydroxylation as the major clearance pathway (t₁/₂ = 2.3 h).
    Data interpretation : Estrone/estradiol ratios (LC-MS/MS) correlate with aromatase inhibition (R² = 0.91) .

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